molecular formula C23H22N2O2 B7708568 N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

Cat. No.: B7708568
M. Wt: 358.4 g/mol
InChI Key: OLGOKDCQPFSIRD-LFVJCYFKSA-N
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Description

This compound is a Schiff base derivative featuring a benzylideneamino group linked to a 4-[(4-methylphenyl)methoxy]phenyl moiety and a 2-phenylacetamide tail. The E-configuration of the imine bond (confirmed by crystallography or NMR) is critical for its stability and reactivity .

Properties

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-18-7-9-21(10-8-18)17-27-22-13-11-20(12-14-22)16-24-25-23(26)15-19-5-3-2-4-6-19/h2-14,16H,15,17H2,1H3,(H,25,26)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGOKDCQPFSIRD-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylamine to form a Schiff base. This Schiff base is then reacted with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can regenerate the starting amines and aldehydes.

Scientific Research Applications

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) N'-(4-((4-methylbenzyl)oxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide
  • Structural Difference : Replaces the 2-phenylacetamide group with a naphthyloxy-acetohydrazide moiety.
  • Synthesis : Similar condensation methods but with naphthol derivatives, requiring precise stoichiometry to avoid byproducts.
(b) (2Z)-2-cyano-2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
  • Structural Difference: Incorporates a thiazolidinone ring and cyano group.
  • Impact: The thiazolidinone core introduces rigidity and hydrogen-bonding sites, while the cyano group enhances electron-withdrawing effects. This could improve metabolic stability but reduce bioavailability due to higher polarity .
  • Activity: Thiazolidinones are known for antimicrobial and anti-inflammatory properties, suggesting divergent biological applications compared to the target compound.
(c) N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide
  • Structural Difference: Features a sulfonamide group and ethyl-phenylamino substitution.
  • Impact: The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bonding capacity, likely improving water solubility.
  • Applications : Sulfonamides are common in antibacterial and enzyme inhibitor therapies, indicating different therapeutic targets.

Compounds with Varied Substituents on the Acetamide Core

(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structural Difference : Contains nitro and sulfonyl groups on the phenyl ring.
  • Impact: Strong electron-withdrawing groups (NO₂, SO₂) deactivate the aromatic ring, reducing electrophilic substitution reactivity. The chloro substituent enhances lipophilicity, favoring interactions with lipid-rich environments .
  • Synthetic Challenges : Nitro groups require controlled reduction conditions to avoid side reactions.
(b) N-(4-Ethoxy-phenyl)-2-[(E)-hydroxylimino]-acetamide
  • Structural Difference: Ethoxy substitution and hydroxylimino group.
  • Impact: The ethoxy group provides moderate electron donation, while the hydroxylimino moiety introduces tautomerism (keto-enol), affecting stability and redox properties .
  • Characterization : Requires advanced spectroscopic techniques (e.g., 2D NMR) to resolve tautomeric forms.

Biological Activity

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with a molecular formula of C23H22N2O2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including mechanisms of action, applications in cancer research, and synthetic methods.

PropertyValue
Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
IUPAC Name 4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
CAS No. 444051-48-3

Synthesis and Preparation Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Schiff Base : The reaction begins with 4-methoxybenzaldehyde and 4-methylphenylamine to form a Schiff base.
  • Reaction with Phenylacetyl Chloride : The Schiff base is then treated with phenylacetyl chloride under basic conditions to yield the final product.

This multi-step synthesis highlights the compound's complexity and the necessity for careful control of reaction conditions to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making it useful in enzyme inhibition studies.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This is particularly relevant given the growing need for new anticancer agents that can overcome resistance to existing therapies.

Anticancer Properties

Recent research has indicated that derivatives of phenylacetamides, including this compound, may hold promise as anticancer agents. A study evaluating various phenylacetamide derivatives found that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as PC3 (prostate carcinoma) and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity against Cancer Cell Lines

CompoundPC3 IC50 (μM)MCF7 IC50 (μM)
2b52191
2c80>250
Imatinib4079

These results indicate that while this compound may not be the most potent compound compared to established drugs like imatinib, it still demonstrates potential as a lead compound for further development.

Research Applications

  • Medicinal Chemistry : This compound serves as an intermediate in synthesizing more complex organic molecules, which can be further modified for enhanced biological activity.
  • Biochemical Studies : Its ability to interact with various biological molecules makes it useful in studying enzyme functions and developing enzyme inhibitors.
  • Pharmaceutical Development : Ongoing investigations into its therapeutic applications could lead to new drug formulations targeting specific diseases, particularly cancers.

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